molecular formula C12H13ClF3NO2 B8551522 Tert-butyl 2-(6-chloro-5-(trifluoromethyl)pyridin-3-yl)acetate

Tert-butyl 2-(6-chloro-5-(trifluoromethyl)pyridin-3-yl)acetate

Cat. No. B8551522
M. Wt: 295.68 g/mol
InChI Key: DATYYJJUHALYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(6-chloro-5-(trifluoromethyl)pyridin-3-yl)acetate is a useful research compound. Its molecular formula is C12H13ClF3NO2 and its molecular weight is 295.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-(6-chloro-5-(trifluoromethyl)pyridin-3-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(6-chloro-5-(trifluoromethyl)pyridin-3-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 2-(6-chloro-5-(trifluoromethyl)pyridin-3-yl)acetate

Molecular Formula

C12H13ClF3NO2

Molecular Weight

295.68 g/mol

IUPAC Name

tert-butyl 2-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]acetate

InChI

InChI=1S/C12H13ClF3NO2/c1-11(2,3)19-9(18)5-7-4-8(12(14,15)16)10(13)17-6-7/h4,6H,5H2,1-3H3

InChI Key

DATYYJJUHALYTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=C(N=C1)Cl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a sealed tube were added 5-bromo-2-chloro-3-(trifluoromethyl)pyridine 189-1 (170 mg, 0.65 mmol), 0.5 M (2-tert-butoxy-2-oxoethyl) zinc(II) chloride 86-5 in ether (1.57 mL, 0.78 mmol), Pd(dba)2 (19 mg, 0.03 mmol), Q-phos (46 mg, 0.06 mmol) and THF (3 mL). The reaction mixture was bubbled with nitrogen for 1 minute and stirred at 100° C. for 1 hour. After cooling to room temperature, all the solvents were evaporated and the residue was redissolved in ethyl acetate, washed with water and brine, dried over Na2SO4 and concentrated to dryness by rotary evaporation. The crude product was purified by silica gel flash chromatography and eluted with 20% ethyl acetate in hexane to give tert-butyl 2-(6-chloro-5-(trifluoromethyl)pyridin-3-yl)acetate 189-3. MS m/z 296.1 (M+1).
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.57 mL
Type
reactant
Reaction Step One
Quantity
19 mg
Type
catalyst
Reaction Step One
Quantity
46 mg
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

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